4-Ethynyl-1-methylpiperidine

Descripción

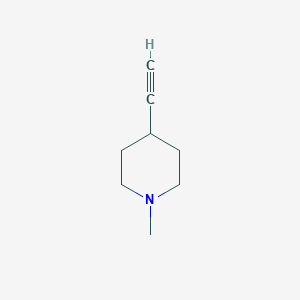

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-ethynyl-1-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-3-8-4-6-9(2)7-5-8/h1,8H,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSZTGKBJYXEET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60533182 | |

| Record name | 4-Ethynyl-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60533182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91324-39-9 | |

| Record name | 4-Ethynyl-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60533182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethynyl 1 Methylpiperidine and Its Derivatives

Foundational Synthetic Routes to Ethynylpiperidines

The initial formation of the ethynylpiperidine structure is typically achieved through nucleophilic addition to a ketone precursor, establishing the carbon-carbon bond of the ethynyl (B1212043) group.

The Favorskii reaction, in its classic sense, involves the nucleophilic addition of a metal acetylide to a carbonyl group. wikipedia.org This approach is fundamental for introducing an ethynyl moiety onto a piperidine (B6355638) ring. The synthesis begins with a piperidin-4-one derivative as the carbonyl-containing substrate.

The reaction proceeds via a two-step mechanism:

Formation of the Acetylide: Acetylene gas is treated with a strong base, such as potassium hydroxide (B78521) (KOH) or sodium amide (NaNH₂), to deprotonate the terminal alkyne and form a metal acetylide in situ. wikipedia.org

Nucleophilic Attack: The newly formed acetylide anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the piperidin-4-one. A subsequent acidic workup protonates the resulting alkoxide, yielding a 4-ethynylpiperidin-4-ol (B138888).

This method is highly effective for creating the tertiary alcohol precursor, which is a crucial intermediate for further functionalization. The choice of the N-substituent on the initial piperidin-4-one determines the final substitution pattern on the piperidine nitrogen.

The hydroxyl group of the 4-ethynylpiperidin-4-ol intermediate, produced via the Favorskii reaction, can be further modified through the Williamson ether synthesis. This classic reaction forms an ether by reacting an alkoxide with an organohalide. wikipedia.org

The process is an Sₙ2 (bimolecular nucleophilic substitution) reaction with the following steps:

Deprotonation: The alcohol (4-ethynylpiperidin-4-ol) is deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. youtube.com

Nucleophilic Substitution: The alkoxide then attacks a primary alkyl halide (e.g., methyl iodide, ethyl bromide), displacing the halide leaving group and forming a new carbon-oxygen bond, resulting in an ether. wikipedia.orgyoutube.com

For this reaction to be efficient, primary alkyl halides are strongly preferred. Secondary and tertiary alkyl halides are more likely to undergo elimination reactions (E2) in the presence of the strongly basic alkoxide, leading to the formation of alkenes instead of the desired ether. wikipedia.orglibretexts.org This method allows for the introduction of a wide variety of alkoxy groups at the 4-position of the piperidine ring.

Alkylation Strategies for N-Substitution of Piperidine Ring

The nitrogen atom of the piperidine ring is a nucleophilic center that can be readily alkylated to introduce various substituents, including the methyl group found in 4-ethynyl-1-methylpiperidine.

The N-alkylation of a piperidine ring is a standard nucleophilic substitution reaction where the nitrogen atom acts as the nucleophile, attacking an alkyl halide. youtube.com To achieve high yields, reaction conditions must be carefully controlled. The reactivity of the alkyl halide is a key factor, with iodides being slightly more reactive than bromides, and both being significantly more reactive than chlorides. youtube.com

The reaction can be performed under various conditions, often using a polar aprotic solvent to facilitate the Sₙ2 mechanism. The addition of a non-nucleophilic base is common practice to neutralize the hydrohalic acid that forms as a byproduct, which would otherwise protonate the starting amine and halt the reaction. researchgate.net However, in the absence of an added base, the reaction will still proceed but will slow as the piperidinium (B107235) salt accumulates. researchgate.net

Table 1: General Conditions for N-Alkylation of Piperidines

| Parameter | Description | Common Examples | Source |

|---|---|---|---|

| Alkylating Agent | Primary alkyl halide. | Methyl iodide (MeI), Ethyl bromide (EtBr), n-Propyl iodide (nPrI) | researchgate.net, researchgate.net |

| Solvent | Anhydrous polar aprotic solvent. | Acetonitrile (MeCN), Dimethylformamide (DMF) | researchgate.net |

| Base (Optional) | To neutralize acid byproduct. | Potassium carbonate (K₂CO₃), Potassium bicarbonate (KHCO₃) | researchgate.net |

| Temperature | Typically room temperature, but heating can be used. | Room temperature to 70°C | researchgate.net |

| Control | Slow addition of the alkyl halide to favor mono-alkylation. | Syringe pump addition | researchgate.net, researchgate.net |

When an already N-substituted piperidine, such as N-methylpiperidine, is treated with another equivalent of an alkylating agent, a quaternary ammonium (B1175870) salt is formed. This product is an ionic compound. The process involves the nitrogen's lone pair of electrons attacking the alkyl halide, forming a new carbon-nitrogen bond and giving the nitrogen a permanent positive charge.

For instance, the N-methylation of a 4-substituted piperidine with methyl iodide would yield a 1-methyl-4-substituted piperidinium iodide. Research into the alkylation of N-methylpiperidines has shown that the stereochemical outcome—whether the new alkyl group adds to an axial or equatorial position relative to the ring—is influenced by the steric bulk of the alkylating agent. cdnsciencepub.com While N-methylation often shows a preference for axial attack, bulkier and more reactive agents tend to favor equatorial attack. cdnsciencepub.com

Table 2: Examples of Quaternary Ammonium Salt Formation

| Starting Material | Alkylating Agent | Product (Ionic Compound) |

|---|---|---|

| 4-Ethynylpiperidine (B1352422) | Methyl Iodide (excess) | 4-Ethynyl-1,1-dimethylpiperidinium iodide |

| 1-Methyl-4-ethynylpiperidine | Ethyl Bromide | 4-Ethynyl-1-ethyl-1-methylpiperidinium bromide |

Advanced Synthetic Approaches to Functionalized this compound Analogues

Beyond the foundational routes, advanced synthetic strategies are employed to create more complex and functionally diverse analogues of this compound. These methods often focus on constructing the piperidine ring with the desired substituents already incorporated or through efficient, multi-step, one-pot procedures.

One such advanced method is the aza-Prins cyclization, which can be used to construct a substituted piperidine ring stereoselectively. rasayanjournal.co.in This reaction typically involves the cyclization of a homoallylic amine with an aldehyde. By choosing appropriately substituted starting materials, it is possible to build a piperidine core that already contains precursors to the ethynyl and methyl groups or other desired functionalities. For instance, a Lewis acid-mediated cyclization between a protected homoallylic amine and an aldehyde can generate a 4-halopiperidine derivative, where the labile halo group can be subsequently converted into other functional groups through nucleophilic substitution. rasayanjournal.co.in

Furthermore, multi-component reactions (MCRs) offer a powerful strategy for synthesizing complex piperidine analogues. MCRs combine three or more reactants in a single step to form a product that incorporates portions of all starting materials. A Strecker-type condensation, for example, can combine a piperidone, an amine, and a cyanide source to generate an α-aminonitrile, which is a versatile intermediate for further elaboration. researchgate.net By applying such modern synthetic protocols, chemists can efficiently generate libraries of functionalized this compound analogues for various research applications.

One-Pot Sequential Reactions for Piperidine Derivatives

One-pot synthesis offers an efficient approach to complex molecules by combining multiple reaction steps in a single flask, avoiding the need to isolate intermediates. A highly efficient one-pot method for creating substituted piperidines involves the condensation of a nitroalkene, an amine, and an enone. acs.org This cascade process has been shown to be suitable for a wide range of substrates, producing piperidine derivatives in excellent yields and with high diastereoselectivity. acs.org

Another notable one-pot approach is the four-component condensation for synthesizing highly substituted piperid-4-ones. nih.govacs.org This method involves reacting a tosyl imine with diketene, followed by the addition of an aldehyde, to generate 2,6-disubstituted piperid-4-ones. nih.govacs.org Although this initially produces a mix of diastereomers, they can be converted to a single cis-diastereomer through epimerization. nih.govacs.org

Table 1: Overview of One-Pot Piperidine Synthesis Methods

| Method | Components | Key Features |

|---|---|---|

| Cascade Process acs.org | Nitroalkene, Amine, Enone | Excellent yields and diastereoselectivity; suitable for a large group of substrates. |

Intramolecular Cyclization Methods for Piperidine Ring Formation

Intramolecular cyclization is a fundamental strategy for forming the piperidine ring, where a linear molecule containing a nitrogen source cyclizes to form the heterocyclic structure. nih.gov There are numerous approaches to achieve this, including metal-catalyzed cyclization, electrophilic cyclization, and radical-mediated cyclization. nih.gov The key challenge in this approach is often achieving high stereo- and regioselectivity. nih.gov

One method involves the radical stereoselective cyclization of 1,6-enynes. nih.gov Another approach is the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes, which proceeds through an acid-mediated functionalization to form an iminium ion that is subsequently reduced to the piperidine. nih.gov Additionally, electroreductive cyclization using imines and terminal dihaloalkanes has been successfully employed, offering a method that can avoid toxic reagents and elevated temperatures. nih.gov

Table 2: Comparison of Intramolecular Cyclization Methods for Piperidine Synthesis

| Cyclization Method | Substrate Type | Mechanism Highlights | Reference |

|---|---|---|---|

| Radical-Mediated Cyclization | Linear amino-aldehydes | Utilizes a cobalt(II) catalyst. | nih.gov |

| Reductive Hydroamination | Alkynes with an enamine | Involves acid-mediated alkyne functionalization and iminium ion reduction. | nih.gov |

| Lithiation-Cyclization | N-Boc-N-(chloroalkyl)amines | Involves asymmetric deprotonation followed by asymmetric cyclization. | acs.org |

Stereoselective Synthesis of Piperidin-4-one Derivatives

The stereochemical configuration of piperidine derivatives is often critical for their biological activity, making stereoselective synthesis a crucial area of research. google.com An efficient, modular, and highly stereoselective synthesis of substituted piperidin-4-ols has been developed. nih.gov This one-pot sequence involves a gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement, demonstrating excellent diastereoselectivities. nih.gov

The synthesis of 2,6-disubstituted piperidines can be achieved through the reductive cyclization of 6-oxoamino acid derivatives. whiterose.ac.uk Stereoselective reduction of the intermediate imine is a key step in controlling the final stereochemistry of the product. whiterose.ac.uk The choice of catalysts and reaction conditions is paramount in directing the stereochemical outcome, with various methods developed to produce specific isomers. nih.govwhiterose.ac.uk

Research on Spectroscopic Characterization Techniques in this compound Synthesis

Following synthesis, a combination of spectroscopic techniques is essential to confirm the identity and purity of the target compound, this compound.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of a molecule. For piperidine derivatives, ¹H and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum of a 1-methylpiperidine (B42303) derivative, the protons on the piperidine ring typically appear as multiplets in the region of 1.0 to 3.5 ppm. The methyl group attached to the nitrogen (N-CH₃) would typically produce a singlet around 2.2-2.5 ppm. The presence of the ethynyl group at the C4 position would be confirmed by a characteristic signal for the acetylenic proton (C≡C-H) around 2-3 ppm. The specific chemical shifts and coupling constants of the ring protons help to establish the chair conformation of the piperidine ring and the axial or equatorial orientation of the substituents. google.comresearchgate.net

Table 3: Typical ¹H NMR Chemical Shifts for Substituted Piperidines

| Proton Environment | Typical Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ (Methyl group on Nitrogen) | 2.2 - 2.5 (singlet) |

| Piperidine Ring Protons | 1.0 - 3.5 (multiplets) |

| Acetylenic Proton (≡C-H) | 2.0 - 3.0 (singlet or triplet) |

Utilization of Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. youtube.com For this compound, the IR spectrum would display several characteristic peaks confirming its structure.

The most indicative peaks would be those associated with the ethynyl group: a sharp, weak absorption around 3300 cm⁻¹ for the ≡C-H stretch and another weak absorption around 2100-2150 cm⁻¹ for the C≡C triple bond stretch. youtube.com Additionally, absorptions corresponding to the C-H bonds of the piperidine ring and the methyl group would be observed in the 2800-3000 cm⁻¹ region. The C-N stretching vibration of the tertiary amine would also be present, typically in the fingerprint region between 1000-1250 cm⁻¹. researchgate.net

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Terminal Alkyne | ≡C-H stretch | ~3300 (sharp, weak) |

| Alkyne | C≡C stretch | ~2100-2150 (weak) |

| Alkane | C-H stretch | ~2800-3000 |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight. nist.gov For this compound (C₈H₁₃N), the calculated monoisotopic mass is approximately 123.09 Da. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 123, confirming the molecular formula. nist.gov Further analysis of the fragmentation pattern can provide additional structural information, corroborating the presence of the methylpiperidine core and the ethynyl substituent. nist.gov

Table 5: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃N |

| Molecular Weight | 123.20 g/mol |

Reactivity and Chemical Transformations of 4 Ethynyl 1 Methylpiperidine

Other Synthetic Transformations Involving the Ethynyl (B1212043) Moiety

Beyond click chemistry, the terminal alkyne of 4-Ethynyl-1-methylpiperidine can participate in a range of classical organic reactions, allowing for its conversion into other important functional groups.

The ethynyl group is a precursor for numerous other functionalities, providing a strategic entry point for creating a wide array of derivatives. masterorganicchemistry.comimperial.ac.uk

Sonogashira Coupling: This palladium/copper-catalyzed cross-coupling reaction connects the terminal alkyne with aryl or vinyl halides. wikipedia.orgnih.gov This is a highly effective method for forming new carbon-carbon bonds, allowing the piperidine (B6355638) ring to be directly attached to various aromatic and heteroaromatic systems, which is a common strategy in medicinal chemistry. nih.govnih.gov

Hydration: In the presence of a strong acid and a mercury(II) salt catalyst, the terminal alkyne can undergo hydration. lumenlearning.comjove.com Following Markovnikov's rule, this reaction converts the ethynyl group into a methyl ketone, yielding 1-(1-methylpiperidin-4-yl)ethan-1-one. This transformation exchanges the linear geometry of the alkyne for a trigonal planar ketone, which can alter the molecule's shape and polarity. libretexts.org

Hydrogenation: The alkyne can be reduced through catalytic hydrogenation. Using a catalyst like palladium on carbon (Pd/C), the alkyne can be fully reduced to an ethyl group (4-ethyl-1-methylpiperidine). libretexts.org Alternatively, using a poisoned catalyst such as Lindlar's catalyst, the reduction can be stopped at the alkene stage, selectively forming a vinyl group (4-vinyl-1-methylpiperidine). libretexts.org This allows for fine-tuning of the saturation level of the side chain.

Acetylide Formation and Alkylation: The proton on the terminal alkyne is weakly acidic and can be removed by a strong base (e.g., sodium amide or n-butyllithium) to form a nucleophilic acetylide anion. wikipedia.org This acetylide can then react with electrophiles, such as alkyl halides, in an SN2 reaction to form an internal alkyne, thereby extending the carbon chain. youtube.com

| Reaction | Reagents | Product Functional Group |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst, Base | Internal Aryl/Vinyl Alkyne |

| Markovnikov Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone |

| Full Hydrogenation | H₂, Pd/C | Alkane (Ethyl group) |

| Partial Hydrogenation | H₂, Lindlar's Catalyst | cis-Alkene (Vinyl group) |

| Alkylation | 1. Strong Base (e.g., NaNH₂) 2. Alkyl Halide | Internal Alkyne |

Pharmacological and Biological Evaluation of 4 Ethynyl 1 Methylpiperidine Derivatives

General Therapeutic Areas of Interest for Piperidine (B6355638) Scaffolds

The piperidine ring is a fundamental structural motif in medicinal chemistry, recognized for its prevalence in a wide array of pharmaceuticals and biologically active alkaloids. encyclopedia.pubnih.gov As a six-membered heterocycle containing a nitrogen atom, its unique structure allows for versatile chemical modifications, making it a valuable scaffold in drug design. nih.govmdpi.com Derivatives of piperidine are integral to more than twenty classes of therapeutic agents, demonstrating a broad spectrum of pharmacological activities. nih.gov

Key therapeutic areas where piperidine scaffolds have made a significant impact include:

Neurodegenerative Diseases: Notably in the treatment of Alzheimer's disease, with compounds like Donepezil featuring a piperidine core. nih.govnih.gov

Pain Management: The piperidine structure is an essential component of many potent analgesics, including morphine and fentanyl, which target opioid receptors. nih.govtandfonline.com

Psychiatric Disorders: Piperidine derivatives are found in various antipsychotic medications. nih.gov

Infectious and Parasitic Diseases: The scaffold is present in antibiotics, antifungals, and antiparasitic drugs like halofuginone. encyclopedia.pub

Oncology: Numerous anticancer agents incorporate the piperidine ring. encyclopedia.pub

Other Conditions: The therapeutic applications extend to allergies, diabetes, inflammation, and hypertension. researchgate.net

The consistent success and diverse bioactivity of piperidine-containing compounds underscore their importance as a privileged scaffold in the ongoing search for novel therapeutic agents. encyclopedia.pubnih.gov

Analgesic and Anti-Spasmodic Activities

The piperidine nucleus is a well-established pharmacophore for analgesic activity, largely due to its presence in morphine and related opioids that interact with the central nervous system. longdom.orglongdom.org Research into synthetic piperidine derivatives continues to explore novel compounds with potent antinociceptive and anti-spasmodic properties. longdom.orgnih.gov

The evaluation of analgesic potential for piperidine derivatives commonly employs a range of established in vivo models that assess a compound's ability to mitigate pain responses to different stimuli. These models are crucial for determining the efficacy and mechanism of action of new chemical entities.

Commonly used models include:

Thermal Nociception Models: The tail-flick and tail-immersion tests are standard methods for evaluating centrally acting analgesics. tandfonline.comlongdom.org In these assays, a thermal stimulus is applied to the animal's tail, and the latency to a withdrawal reflex is measured. An increase in this latency period after drug administration indicates an analgesic effect. longdom.orglongdom.org

Chemical Nociception Models: The acetic acid-induced writhing test is a widely used model for screening peripheral analgesic activity. tandfonline.com Intraperitoneal injection of acetic acid induces a characteristic stretching behavior (writhing), and effective analgesics reduce the frequency of these writhes. nih.gov The formalin test involves injecting formalin into the paw, which elicits a biphasic pain response, allowing for the study of both neurogenic and inflammatory pain pathways. nih.gov

| Model | Type of Pain Stimulus | Primary Endpoint | Typical Application |

|---|---|---|---|

| Tail-Flick / Tail-Immersion Test | Thermal (Heat) | Increased latency to tail withdrawal | Screening for centrally acting analgesics (e.g., opioids) tandfonline.comlongdom.org |

| Acetic Acid-Induced Writhing Test | Chemical (Irritant) | Reduction in the number of writhes | Screening for peripheral and central analgesics tandfonline.com |

| Formalin Test | Chemical (Tissue Injury) | Reduction in paw licking/biting time (Phase 1 & 2) | Differentiating between neurogenic and inflammatory pain mechanisms nih.gov |

The anti-spasmodic effects of piperidine derivatives are often investigated using isolated tissue preparations, such as the guinea pig ileum or rabbit jejunum. mdpi.comnih.gov These ex vivo models allow for the study of a compound's direct effect on smooth muscle contractility and the elucidation of its mechanism of action.

Spasms, or contractions, can be induced in these tissues by various agents, including:

Acetylcholine (B1216132) (ACh): Acts on muscarinic receptors on smooth muscle cells to induce contraction. Antagonism of ACh-induced spasms suggests a compound has anticholinergic properties. mdpi.comnih.gov

Histamine (B1213489): Induces contractions through histamine H1 receptors. Inhibition of this response points to an antihistaminic mechanism. nih.gov

Potassium Chloride (KCl) / Calcium Chloride (CaCl2): High concentrations of potassium depolarize the cell membrane, opening voltage-gated L-type calcium channels and causing calcium influx, which leads to contraction. mdpi.com A compound that inhibits KCl or CaCl2-induced contractions likely acts as a calcium channel blocker. mdpi.comnih.gov

Studies have shown that some piperidine derivatives exert their anti-spasmodic effects by blocking L-type calcium channels, which is a primary mechanism for smooth muscle relaxation. mdpi.com This action is similar to that of established spasmolytic drugs like papaverine. nih.gov

Local Anesthetic and Antiarrhythmic Properties

Certain ethynylpiperidine derivatives have been synthesized and evaluated for their potential as local anesthetics and antiarrhythmic agents, leveraging the piperidine scaffold's known presence in drugs like bupivacaine and ropivacaine. nih.govnih.gov

The local anesthetic efficacy of novel piperidine compounds is assessed through various animal models that measure the blockade of nerve conduction.

Bulbring & Wajda Guinea Pig Model: This is a standard primary screening method for infiltration anesthesia. The test substance is injected intradermally, and the lack of a skin twitch response to a mechanical stimulus (pinprick) indicates anesthesia. The duration and intensity of the anesthetic effect are recorded. researchgate.netdergipark.org.tr

Rabbit Abdominal Wall Infiltration Anesthesia: For a more in-depth study, the compound is infiltrated into the abdominal wall of a rabbit. Anesthetic potency is quantified by measuring the change in the nociception threshold in response to electrical stimulation of the infiltrated skin area. nih.govresearchgate.netresearchgate.net An increase in the stimulation voltage required to elicit a response corresponds to a deeper level of anesthesia. nih.gov

In a study of fluorinated ethynylpiperidine derivatives, one compound, designated LAS-286, demonstrated a more pronounced and prolonged local anesthetic activity at a 0.5% concentration compared to reference drugs in these models. researchgate.net

| Compound | Animal Model | Concentration | Key Finding | Reference |

|---|---|---|---|---|

| LAS-286 | Bulbring & Wajda (Guinea Pig) | 0.5% | Higher anesthesia index and duration compared to controls. | researchgate.net |

| LAS-286 | Rabbit Abdominal Wall Infiltration | 0.5% | Prolonged and pronounced anesthetic effect. | nih.govresearchgate.net |

| LAS-294 | Rabbit Abdominal Wall Infiltration | Not specified | Demonstrated anesthetic effect but less potent than LAS-286. | nih.gov |

The dual local anesthetic and antiarrhythmic activities of these compounds are rooted in their ability to modulate voltage-gated sodium (NaV) channels. researchgate.net The NaV1.5 channel is the primary cardiac sodium channel responsible for initiating the action potential, while the NaV1.4 channel is crucial for action potential propagation in skeletal muscle. nih.govnih.gov Dysfunction of these channels is linked to various cardiac arrhythmias and muscle disorders. nih.govnih.gov

Molecular docking studies have been performed to investigate the interaction between ethynylpiperidine derivatives and NaV1.4 and NaV1.5 macromolecules. These computational analyses help to predict the binding affinity and delineate structure-activity relationships. researchgate.net The results from these studies confirmed a high binding affinity of the tested piperidine compounds with both NaV1.4 and NaV1.5, providing a molecular basis for their observed biological activities. nih.govresearchgate.net For instance, a derivative labeled LAS-294 demonstrated a pronounced preventive antiarrhythmic effect in an aconitine-induced arrhythmia model in rats, which was supported by its high binding affinity to cardiac NaV1.5 channels in docking simulations. researchgate.net

| Compound | Target Macromolecule | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| LAS-286 | NaV1.4 | -9.1 | researchgate.net |

| LAS-286 | NaV1.5 | -9.0 | researchgate.net |

| LAS-294 | NaV1.4 | -9.2 | researchgate.net |

| LAS-294 | NaV1.5 | -9.1 | researchgate.net |

Anti-bacterial and Anti-allergic Activities

A thorough review of scientific databases found no studies evaluating the anti-bacterial or anti-allergic properties of 4-ethynyl-1-methylpiperidine or its derivatives. While numerous piperidine derivatives have been synthesized and tested against various bacterial strains and in models of allergic response, the specific contribution of the this compound scaffold to these activities has not been documented. Consequently, there is no available data to report on its potential efficacy or spectrum of activity in these areas.

Neuropharmacological Potential

Research on Targeting Neurodegenerative Pathways (e.g., Alzheimer's Disease)

There is no available research on the potential of this compound derivatives in targeting neurodegenerative pathways, such as those implicated in Alzheimer's disease. The scientific literature on piperidine derivatives in the context of Alzheimer's disease is extensive, often focusing on cholinesterase inhibition or modulation of amyloid-beta aggregation. However, no studies have specifically investigated compounds with the this compound core for these or other related neuroprotective effects.

Studies on Serotonin 5-HT2A Receptor Inverse Agonism

Similarly, the interaction of this compound derivatives with the serotonin 5-HT2A receptor has not been a subject of published research. The serotonin system is a key target for many neuropharmacological agents, and various piperidine-containing compounds have been explored for their activity at different serotonin receptor subtypes. However, there is a complete absence of data regarding the affinity, efficacy, or potential inverse agonist activity of this compound derivatives at the 5-HT2A receptor.

Anticancer Research and Modulating Biological Pathways

Inhibition of Cancer Cell Lines (e.g., MCF-7, A549, K562, MDA-MB-468)

No studies have been published detailing the cytotoxic or anti-proliferative effects of this compound derivatives against the human cancer cell lines MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), K562 (chronic myelogenous leukemia), or MDA-MB-468 (breast adenocarcinoma). The anticancer potential of many other classes of piperidine derivatives has been established, but the specific structure of this compound has not been evaluated in this context.

Modulation of Pro-tumorigenic Receptors and Apoptosis Induction

Consistent with the lack of research on its cytotoxic effects, there is no information available on the ability of this compound derivatives to modulate pro-tumorigenic receptors or to induce apoptosis in cancer cells. The molecular mechanisms of action, including any potential interactions with key signaling pathways involved in cancer progression, remain uninvestigated.

Other Reported Biological Activities of Piperidine Derivatives

Piperidine and its derivatives represent a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. mdpi.com The piperidine nucleus is a common scaffold found in numerous natural alkaloids and synthetic pharmaceuticals. mdpi.com Researchers have explored the modification of the piperidine ring to develop novel therapeutic agents with diverse biological actions.

Ovulation Inhibition and Progestin Antagonism

While specific studies on the direct effects of this compound on ovulation inhibition and progestin antagonism are not extensively documented in publicly available research, the broader class of piperidine derivatives has been investigated for its role in reproductive health. Progestin antagonists, which block the effects of progesterone, can inhibit ovulation. juniperpublishers.com The development of such compounds is a key area of research in contraception and the treatment of hormone-dependent disorders.

The mechanism of ovulation inhibition by progestin analogs can occur at different levels of the hypothalamic-pituitary-ovarian axis. juniperpublishers.com For instance, some compounds may act at the level of the hypothalamus to interfere with the positive feedback signals from the ovary that are necessary for the luteinizing hormone (LH) surge, which triggers ovulation. juniperpublishers.com Other piperidine-containing compounds have been designed as antagonists for various receptors, and this antagonism can influence hormonal regulation. dhanuka.comclinmedkaz.orgespublisher.com The structural features of piperidine derivatives allow for their interaction with a variety of biological targets, making them versatile candidates for drug design in reproductive medicine. mdpi.comnih.gov

Potential in Plant Growth Stimulation

The application of piperidine derivatives extends beyond pharmacology into agriculture, where they have been explored as plant growth regulators. researchgate.net Plant growth regulators are substances that, in small amounts, can modify plant physiological processes, including growth and development. dhanuka.comgard.in These regulators can either stimulate or retard growth, depending on the compound and its concentration.

Certain quaternized piperidine salts have demonstrated activity as plant growth regulants, capable of influencing flower formation, shoot and branch formation, and fruit and leaf development. These compounds can be applied to plants or the soil to elicit their effects. The versatility of the piperidine scaffold allows for the synthesis of a wide array of derivatives with potential applications in enhancing crop yield and quality. researchgate.net While direct studies on this compound as a plant growth stimulator are not prominent, the established role of other piperidine compounds in this area suggests a potential avenue for future research.

A study on a series of piperidine-containing derivatives, including 4-ethynylpiperidine (B1352422), investigated their biological activity, noting their potential as a basis for new effective drugs. The research determined the acute toxicity of these compounds and their effects on peripheral blood parameters.

| Compound | Observed Biological Effect | Note |

|---|---|---|

| 4-ethynylpiperidine | Evaluation of acute toxicity and effect on peripheral blood hemogram and lymphocyte subpopulation. | Part of a study on a new chemical series of piperidine-containing derivatives. |

Structure Activity Relationship Sar Studies of 4 Ethynyl 1 Methylpiperidine Analogues

Impact of N-Substitution on Biological Activity

The nitrogen atom of the piperidine (B6355638) ring is a common site for chemical modification aimed at optimizing a drug candidate's potency, selectivity, and pharmacokinetic properties. Alterations at this position can significantly impact how the molecule binds to its target and how it is metabolized.

The nature of the substituent on the piperidine nitrogen plays a crucial role in modulating biological activity. The size, length, and functionality of the N-substituent can influence binding affinity and efficacy. Studies on various piperidine-containing compounds have shown that increasing the alkyl chain length can have varied effects. For instance, in a series of sulfamoyl benzamidothiazoles, increasing the bis-alkyl chain length on a sulfonamide nitrogen up to a propyl group was tolerated, but a dibutyl substitution led to a loss of activity, suggesting that bulky steric groups may not be well-received by the target's binding pocket. nih.gov

In other cases, the introduction of specific functional groups can be beneficial. For example, piperidine-containing derivatives such as 1-(3-n-butoxypropyl)piperidine-3-methyl-4-spiro-5'-imidazolidine-2',4'-dione have demonstrated immunostimulating activity. researchgate.net The functional groups at the nitrogen can also be part of a larger chemical strategy; for instance, a tert-butyl carbamate (B1207046) (Boc) group is often used as a protecting group during synthesis, which is later removed or replaced to yield the final active compound. epo.orgbiorxiv.orggoogleapis.com

The table below illustrates how different N-substituents on piperidine analogues can influence inhibitory activity, based on data from a study on isoquinolone derivatives as LPA5 antagonists.

Table 1: Effect of N-Substitution on Biological Activity

| Compound | N-Substituent | Biological Target | Activity (IC₅₀ nM) |

|---|---|---|---|

| Analog A | Methyl | LPA5 Receptor | 160 |

| Analog B | Unsubstituted (H) | LPA5 Receptor | >1000 |

| Analog C | Ethyl | LPA5 Receptor | 210 |

| Analog D | Propyl | LPA5 Receptor | 260 |

The "magic methyl effect" is a well-documented phenomenon in medicinal chemistry where the addition of a single methyl group to a drug candidate can lead to a dramatic and sometimes unexpected increase in potency or improvement in pharmacokinetic properties. nsf.govnih.gov This effect is particularly relevant for piperidine-based structures, where the N-methyl group of 4-ethynyl-1-methylpiperidine is a key feature.

The introduction of a methyl group can have several positive impacts:

Conformational Restriction : A methyl group can restrict the conformational flexibility of the piperidine ring or an adjacent side chain. nih.govchemrxiv.org This can pre-organize the molecule into its bioactive conformation, reducing the entropic penalty upon binding to its target and thereby increasing binding affinity. chemrxiv.org For example, the addition of a single methyl group to an orexin (B13118510) receptor antagonist containing a piperidine linker resulted in a 505-fold increase in potency by altering the conformational landscape. chemrxiv.orgresearchgate.net

Metabolic Stability : N-alkylation, particularly methylation, can increase resistance to hepatic metabolism by impeding deleterious oxidation reactions that might otherwise occur on an unsubstituted nitrogen. chemrxiv.orgresearchgate.net

Hydrophobic Interactions : The methyl group can engage in favorable hydrophobic or van der Waals interactions within the target's binding pocket, further enhancing affinity. nih.gov

While often beneficial, the effect is not universal and depends heavily on the specific context of the molecule and its target. chemrxiv.org However, the frequency of its success has made the strategic placement of methyl groups a key tactic in drug design and optimization. nsf.govresearchgate.net

Influence of Substitutions on the Piperidine Ring (e.g., at C-4)

Modifications to the piperidine ring itself, particularly at the C-4 position, are fundamental to defining the pharmacological properties of this compound analogues.

The ethynyl (B1212043) (acetylene) group is a small, linear, and rigid functional group that has become recognized as a privileged structure in drug discovery. nih.gov Its incorporation at the C-4 position of the piperidine ring imparts several advantageous properties that contribute significantly to the pharmacological profile.

Key contributions of the ethynyl group include:

Specific Receptor Interactions : The linear geometry and electron-rich triple bond of the ethynyl group can form specific, high-affinity interactions with amino acid residues in a protein's binding site, such as hydrogen bonds (acting as a weak H-bond acceptor) or π-stacking interactions.

Vectorial Orientation : Its rigidity and defined linear vector help to position other parts of the molecule optimally for binding to the target.

Metabolic Stability : The ethynyl group is generally stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

Improved Potency : In many instances, the introduction of an ethynyl group leads to a significant boost in potency. For example, in a series of LPA5 receptor antagonists, the 4-ethynylpiperidine (B1352422) analogue demonstrated potent activity. nih.gov

The following table, based on data for LPA5 antagonists, compares the activity of compounds with different substituents at the C-4 position of the piperidine ring, highlighting the effectiveness of the ethynyl group. nih.gov

Table 2: Influence of C-4 Piperidine Substituents on LPA5 Antagonist Activity

| Compound ID | C-4 Substituent | Activity (IC₅₀ nM) |

|---|---|---|

| 26 | Ethynyl | 46 |

| 27 | Methylacetylenyl | 91 |

| 23 | Fluoro | 79 |

| 24 | Cyano (CN) | 102 |

| 21 | Methyl | 160 |

| 22 | Dimethyl | 1100 |

| 25 | Trifluoromethyl (CF₃) | 1560 |

| 28 | Methoxy | 640 |

As shown in the table, the acetylenyl (ethynyl) group resulted in one of the most potent compounds in the series, demonstrating its significant contribution to the pharmacological profile. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in determining the biological activity of chiral molecules. When additional substituents are introduced to the piperidine ring of this compound analogues, chiral centers can be created, leading to the existence of stereoisomers (enantiomers and diastereomers). These isomers can exhibit profoundly different pharmacological potencies, efficacies, and metabolic profiles because biological targets like receptors and enzymes are themselves chiral.

In the development of more complex drug candidates that incorporate the 4-ethynylpiperidine moiety, the separation of stereoisomers is a common and essential step. Chiral separation techniques are often employed to isolate the individual enantiomers or diastereomers to identify the one with the desired biological activity and to avoid potential off-target effects from less active or inactive isomers. epo.org

Modulation of Activity via Ethynyl Moiety Derivatization (e.g., Etherification, Esterification)

The terminal ethynyl group is not only a key pharmacophoric feature but also a versatile chemical handle that allows for further derivatization to fine-tune the molecule's properties. Modifying the ethynyl moiety through reactions like etherification, esterification, or click chemistry can modulate activity, improve solubility, or alter pharmacokinetic parameters.

For example, studies have explored the biological activity of complexes involving ether derivatives, such as 1:1 complexes of β-cyclodextrin with 1-(2-ethoxyethyl)-4-(2-ethoxyethoxyl)-4-ethynylpiperidine and 1-(2-ethoxyethyl)-4-(2-methoxyethoxyl)-4-ethynylpiperidine. researchgate.net These modifications, which convert the terminal alkyne into an ether, can change the molecule's polarity and hydrogen bonding capacity, thereby influencing its interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, where extensive experimental screening can be time-consuming and resource-intensive, QSAR models serve as a valuable predictive tool. These models can forecast the biological activity of newly designed analogues, prioritize compounds for synthesis, and provide insights into the structural features crucial for activity.

The development of a robust QSAR model for this compound analogues involves several key steps. Initially, a dataset of compounds with known biological activities is compiled. For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. Subsequently, a mathematical model is generated using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN). The predictive power of the resulting model is then rigorously validated using both internal and external sets of compounds.

While specific QSAR studies exclusively focused on this compound analogues are not extensively documented in publicly available literature, general QSAR models for piperidine derivatives offer insights into the types of descriptors that are often found to be significant in predicting their biological activities. For instance, studies on various classes of piperidine-containing compounds have highlighted the importance of descriptors such as:

Topological descriptors: These describe the connectivity of atoms in a molecule and have been used to model the toxicity of piperidine derivatives. nih.gov

Electronic descriptors: Properties like partial charges on atoms and dipole moments can be crucial, especially if the interaction with the biological target involves electrostatic interactions.

Steric descriptors: Molecular volume, surface area, and specific conformational parameters often play a significant role in determining how well a ligand fits into a receptor's binding pocket.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a common descriptor that influences a compound's ability to cross cell membranes and reach its target.

A hypothetical QSAR study on a series of this compound analogues might reveal the importance of the ethynyl group's electronic properties and its potential for forming specific interactions, such as hydrogen bonds or pi-stacking, with the target protein. Modifications to the N-methyl group could be explored to understand the impact of size and basicity on activity.

The predictive accuracy of QSAR models is highly dependent on the quality and diversity of the initial dataset. A well-constructed QSAR model can significantly accelerate the drug discovery process by guiding the rational design of more potent and selective this compound analogues.

To illustrate the application of QSAR modeling, a hypothetical data table for a series of this compound analogues is presented below. This table showcases the types of descriptors that could be used and their correlation with biological activity.

Hypothetical QSAR Data for this compound Analogues

| Compound | R-group at N1 | LogP | Molecular Weight (MW) | Polar Surface Area (PSA) | Predicted Activity (pIC50) |

|---|---|---|---|---|---|

| 1 | -CH3 | 2.1 | 137.22 | 3.24 | 6.5 |

| 2 | -CH2CH3 | 2.5 | 151.25 | 3.24 | 6.8 |

| 3 | -CH2CH2OH | 1.8 | 167.25 | 23.47 | 7.1 |

| 4 | -H | 1.7 | 123.19 | 12.47 | 5.9 |

| 5 | -COCH3 | 1.5 | 179.24 | 20.31 | 6.2 |

Note: The data in this table is purely illustrative and does not represent actual experimental results.

This hypothetical model would suggest that increasing the alkyl chain length at the N1 position (from methyl to ethyl) might enhance activity, and the introduction of a hydroxyl group could further improve it, possibly by forming a key hydrogen bond with the target. Such insights, derived from QSAR models, are instrumental in guiding the synthesis of new and potentially more effective analogues.

Computational Approaches in the Study of 4 Ethynyl 1 Methylpiperidine

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Ethynyl-1-methylpiperidine, docking simulations are instrumental in identifying potential biological targets and understanding the intricacies of its interactions at a molecular level.

Ligand-Receptor Interaction Analysis for Biological Targets

Molecular docking studies have been employed to investigate the interaction of piperidine (B6355638) derivatives with various biological targets. These studies reveal the specific binding modes and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the ligand's affinity and selectivity towards a particular receptor. nih.gov For instance, in the study of similar piperidine-based compounds, the piperidine nitrogen atom is often identified as a key functionality for interaction. nih.gov The analysis of these interactions helps in understanding the structural basis of the molecule's activity and provides a rationale for designing more potent and specific derivatives. nih.govbiorxiv.org

The visualization of ligand-protein complexes, often performed using software like Biovia Discovery Studio, allows for a detailed analysis of the binding pocket and the role of individual amino acid residues in stabilizing the ligand. nih.gov This information is critical for structure-based drug design, where the goal is to optimize the ligand's fit within the binding site to enhance its biological activity. nih.gov

Prediction of Binding Affinities and Conformational Stability

Beyond predicting the binding pose, molecular docking simulations can also provide an estimation of the binding affinity between a ligand and its target receptor. nih.govbiointerfaceresearch.comresearchgate.net This is often expressed as a docking score or binding energy, which can be used to rank different compounds in a virtual screening campaign. biointerfaceresearch.com While these scores are approximations, they are valuable for prioritizing compounds for experimental testing. biointerfaceresearch.comnih.gov

Furthermore, computational methods are used to assess the conformational stability of piperidine derivatives. nih.govbiointerfaceresearch.comresearchgate.net The conformation of a molecule, particularly the arrangement of its functional groups, plays a significant role in its ability to bind to a receptor. rsc.org Studies on piperidine itself have shown that the chair conformation is the most stable. rsc.org Quantum chemical calculations can be used to determine the relative energies of different conformers and identify the most likely bioactive conformation. rsc.orgalquds.edu

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This approach, combined with lead optimization strategies, accelerates the process of identifying promising drug candidates. nih.govnih.gov

Prediction of Activity Spectra for Substances (PASS) for Potential Activities and Toxicity

In Silico Analysis of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The in silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical component of modern drug discovery. nih.gov Various computational models and software, such as SwissADME, are used to estimate the pharmacokinetic profile of a compound. nih.govdergipark.org.tr These predictions help to assess the drug-likeness of a molecule and identify potential liabilities that could lead to poor bioavailability or other undesirable properties. nih.govmdpi.comdergipark.org.tr

Key ADME parameters that are often evaluated include:

Lipophilicity: Predicted by parameters like LogP, which influences absorption and distribution.

Water Solubility: Affects absorption and formulation.

Gastrointestinal Absorption: Predicts how well the compound is absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: Important for drugs targeting the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions. eijppr.com

The following table showcases a hypothetical in silico ADME prediction for a piperidine derivative, illustrating the type of data generated in such analyses.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 123.20 g/mol bldpharm.comnih.gov | Fulfills Lipinski's rule of five (<500) |

| LogP | 1.5 - 2.5 (estimated) | Optimal for oral absorption |

| Topological Polar Surface Area (TPSA) | < 60 Ų (estimated) | Good intestinal absorption predicted eijppr.com |

| Water Solubility | Moderately soluble | Favorable for absorption |

| BBB Permeation | Yes (predicted) | Potential for CNS activity |

| CYP2D6 Inhibition | Inhibitor (predicted) | Potential for drug-drug interactions eijppr.com |

This table is for illustrative purposes and the values are estimates based on the general properties of similar compounds.

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and conformational properties of molecules like this compound. nih.govijcce.ac.irdocumentsdelivered.com These methods provide detailed information about the molecule's geometry, charge distribution, and orbital energies. nih.govmdpi.com

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can reveal insights into the molecule's reactivity and stability. nih.gov The molecular electrostatic potential (MEP) map visually represents the charge distribution on the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential), which are important for understanding intermolecular interactions. nih.govijcce.ac.ir

Conformational analysis using quantum chemical methods helps to identify the most stable three-dimensional structures of the molecule. rsc.orgalquds.edudocumentsdelivered.com For piperidine derivatives, the chair conformation is typically the most stable. rsc.orgosi.lv Understanding the preferred conformation is crucial as it dictates how the molecule will interact with its biological target. rsc.org

Electronic Structure Studies of Ethynyl (B1212043) Piperidine Derivatives

The electronic structure of a molecule dictates its fundamental chemical properties, including its reactivity and spectroscopic behavior. Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely employed to model the electronic landscape of molecules like this compound. DFT calculations, often utilizing functionals such as B3LYP in conjunction with basis sets like 6-311G**, provide valuable insights into the distribution of electrons within the molecule.

Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, Mulliken population analysis is a computational technique used to assign partial atomic charges, offering a picture of the charge distribution across the molecule. This information is vital for understanding electrostatic interactions, which play a significant role in how a molecule interacts with its environment, including solvent molecules and biological receptors.

Table 1: Representative Electronic Properties of a Substituted Piperidine Derivative (Illustrative)

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Mulliken Charge on Nitrogen | -0.25 e |

| Mulliken Charge on C (ethynyl) | -0.10 e |

| Mulliken Charge on H (ethynyl) | +0.15 e |

| Note: These are illustrative values based on general findings for similar compounds and are not specific to this compound. Actual values would require dedicated quantum chemical calculations. |

Conformational Analysis and Energy Minimization

Computational methods are instrumental in determining the preferred conformation through energy minimization calculations. These calculations determine the potential energy of different conformations, with the lowest energy conformation being the most stable. The energy difference between the axial and equatorial conformers, often denoted as the A-value, quantifies the steric strain associated with the axial position.

For most substituents, the equatorial position is favored as it minimizes steric interactions with the axial hydrogen atoms on the same side of the ring (1,3-diaxial interactions). The size and nature of the substituent significantly influence the magnitude of this preference. While specific experimental or calculated conformational energy data for the ethynyl group on a 1-methylpiperidine (B42303) ring is scarce, studies on analogous substituted cyclohexanes and piperidines provide a framework for understanding these interactions. The linear geometry of the ethynyl group might lead to different steric demands compared to bulkier substituents.

Table 2: General Conformational Energy Differences (A-values) for Substituents on a Cyclohexane (B81311) Ring (for comparison)

| Substituent | A-value (kcal/mol) |

| -CH3 | 1.7 |

| -OH | 0.9 |

| -Cl | 0.5 |

| -CN | 0.2 |

| Note: These values are for cyclohexane and serve as a general guide. The A-value for an ethynyl group on a piperidine ring may differ due to the presence of the nitrogen heteroatom and the N-methyl group. |

Future Perspectives and Research Directions

Development of Novel Synthetic Methodologies for Structural Diversification

The future development of drugs based on the 4-ethynyl-1-methylpiperidine scaffold is intrinsically linked to the innovation of synthetic methodologies that allow for its extensive structural diversification. While established methods like the Williamson ether-type synthesis have been employed to create alkoxy and phenoxyalkyl ethers of related ethynylpiperidin-4-ols, future research will necessitate a broader synthetic toolkit. researchgate.net

The terminal alkyne group is a key handle for diversification, making it an ideal substrate for powerful and versatile reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction would allow for the facile introduction of a wide array of functional groups, including carbohydrates, peptides, and other pharmacophores, through the formation of stable triazole rings. Similarly, the Sonogashira cross-coupling reaction, a palladium-catalyzed process, presents a direct avenue for creating carbon-carbon bonds by coupling the terminal alkyne with various aryl, heteroaryl, or vinyl halides. This would enable the synthesis of derivatives with extended conjugation and diverse electronic properties, potentially influencing their target-binding profiles.

Furthermore, multicomponent reactions (MCRs) offer a streamlined approach to generating molecular complexity from simple starting materials in a single step. Future investigations could focus on developing novel MCRs that incorporate this compound as a key building block, rapidly generating libraries of structurally diverse compounds for high-throughput screening. The exploration of intramolecular cyclization and reduction cascades could also lead to novel condensed and spirocyclic piperidine (B6355638) systems with unique conformational constraints.

Exploration of New Therapeutic Applications and Niche Areas

Initial research has highlighted the potential of this compound derivatives in several therapeutic areas. Ethers derived from related ethynylpiperidin-4-ols have demonstrated notable analgesic, anti-bacterial, anti-spasmodic, and anti-allergic properties. researchgate.net For instance, certain derivatives have shown significant analgesic effects in the "tail flick" model and have exhibited anti-spasmodic activity against acetylcholine- and histamine-induced spasms. researchgate.net Moreover, the scaffold has been identified as a component in the development of epidermal growth factor receptor (EGFR) inhibitors, suggesting a potential role in oncology.

The future holds immense promise for expanding these applications and venturing into new therapeutic territories. The rigid structure of the piperidine ring is a common feature in many central nervous system (CNS) active agents. Therefore, a systematic exploration of derivatives for neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression, is a logical next step. The ability to fine-tune the lipophilicity and polarity of the molecule through derivatization of the ethynyl (B1212043) group will be crucial for optimizing blood-brain barrier penetration.

Given the anti-bacterial activity observed in some derivatives against pathogens like Escherichia coli and Staphylococcus aureus, a focused effort to develop new classes of antibiotics based on this scaffold is warranted. researchgate.net This could be particularly valuable in the face of rising antimicrobial resistance. Other potential niche areas for exploration include anti-inflammatory, antiviral, and cardiovascular diseases, where piperidine-containing compounds have previously shown utility.

Advanced Pharmacological Profiling and Elucidation of Molecular Targets

A critical aspect of future research will be to move beyond preliminary activity screening to a deep understanding of the pharmacological profiles and specific molecular targets of this compound derivatives. While early studies have identified broad activities, the precise mechanisms of action remain largely uncharacterized.

Future work should involve comprehensive in vitro and in vivo pharmacological profiling to build a detailed picture of the structure-activity relationships (SAR). This will involve screening compound libraries against diverse panels of receptors, enzymes, ion channels, and transporters. For instance, the observed analgesic effects could be mediated through opioid receptors, while anti-spasmodic actions might involve muscarinic acetylcholine (B1216132) or histamine (B1213489) receptors. researchgate.net The link to EGFR inhibition in cancer provides a clear molecular target that can be further explored with more potent and selective derivatives.

Advanced techniques such as chemical proteomics, affinity chromatography, and computational target prediction will be instrumental in identifying the direct binding partners of active compounds. Elucidating these molecular targets will not only explain the observed biological effects but also guide the rational design of second-generation compounds with improved potency and reduced off-target effects.

Integration of Artificial Intelligence and Machine Learning in Drug Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and the this compound scaffold is an ideal candidate for the application of these technologies. While no specific AI/ML studies on this compound have been published to date, the principles are readily applicable based on research into other piperidine derivatives.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives based on their structural features. nih.govnih.gov By training ML algorithms on existing experimental data, it will be possible to identify key molecular descriptors that correlate with desired therapeutic effects or undesired toxicity. This will enable the in silico screening of vast virtual libraries of this compound analogs, prioritizing the most promising candidates for synthesis and testing.

Design of Multi-Target Ligands Based on the this compound Scaffold

Complex diseases such as cancer and neurodegenerative disorders often involve the dysregulation of multiple biological pathways. This has spurred interest in the development of multi-target ligands, single molecules designed to interact with two or more distinct molecular targets. The this compound scaffold, with its capacity for diversification at the ethynyl position, is well-suited for the design of such agents.

Future research could focus on creating hybrid molecules that combine the pharmacophoric features necessary for interacting with different targets. For example, by attaching a known kinase inhibitor to the ethynyl group, it may be possible to create a dual-action compound that also leverages the inherent properties of the piperidine core for another target, such as a G-protein coupled receptor or an ion channel. This approach could lead to synergistic therapeutic effects and a reduced likelihood of developing drug resistance.

Computational methods, including molecular docking and molecular dynamics simulations, will be essential in the rational design of these multi-target ligands. These tools will allow researchers to model the binding of designed compounds to their intended targets and to optimize the linker and orientation of the different pharmacophoric elements for optimal activity at each target.

Q & A

Basic: What are the established synthetic routes for 4-Ethynyl-1-methylpiperidine, and how can purity be optimized?

Answer:

this compound is typically synthesized via alkylation of a piperidine precursor. For example, the ethylation of 4-ethynylpiperidine using methyl halides (e.g., methyl iodide) under basic conditions (e.g., NaH or K₂CO₃) in solvents like ethanol or acetonitrile . Post-synthesis, purification is critical: column chromatography with silica gel (eluting with hexane/ethyl acetate gradients) or recrystallization from ethanol can achieve >95% purity. Analytical validation via NMR (¹H/¹³C) and GC-MS is recommended to confirm structural integrity and eliminate byproducts like unreacted starting materials .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

- Basic Techniques :

- NMR Spectroscopy : ¹H NMR (δ 1.2–3.0 ppm for piperidine protons; δ 2.8–3.2 ppm for ethynyl protons) and ¹³C NMR (peaks at ~70–85 ppm for sp-hybridized carbons) .

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 136–140).

- IR Spectroscopy : Alkyne C≡C stretch (~2100–2260 cm⁻¹) and piperidine ring vibrations .

- Advanced Techniques :

Basic: What safety protocols are critical when handling this compound?

Answer:

- Acute Toxicity : Classified under GHS Category 4 for oral/dermal/inhalation exposure. Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent exothermic reactions .

- Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced: How can synthetic yields of this compound be optimized using DOE (Design of Experiments)?

Answer:

Key factors include reaction time, temperature, and reagent stoichiometry. A fractional factorial DOE approach can identify optimal conditions:

- Variables : Methyl iodide equivalents (1.2–2.0 eq.), temperature (40–80°C), solvent polarity (acetonitrile vs. THF).

- Response Surface Methodology (RSM) : Maximizes yield (e.g., 85% yield at 1.5 eq. MeI, 60°C, acetonitrile) .

- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb excess alkylating agents .

Advanced: How should researchers resolve contradictions between theoretical and experimental data (e.g., NMR shifts vs. computational predictions)?

Answer:

- Validation Steps :

- Computational Recalculation : Use DFT methods (e.g., B3LYP/6-31G*) to simulate NMR shifts, accounting for solvent effects (PCM model) .

- Experimental Repetition : Verify under standardized conditions (e.g., deuterated solvents, calibrated probes).

- Impurity Analysis : Check for residual solvents (via GC-MS) or tautomers (variable-temperature NMR) .

- Case Study : Discrepancies in ethynyl proton shifts may arise from π-backbonding interactions with trace metals; use EDTA washes to chelate contaminants .

Advanced: What strategies are used to study this compound’s biological activity (e.g., enzyme inhibition)?

Answer:

- Target Identification : Molecular docking (AutoDock Vina) against receptors like sigma-1 or NMDA, leveraging piperidine’s affinity for CNS targets .

- In Vitro Assays :

- SAR Studies : Compare with analogs (e.g., 4-Anilino-1-Boc-piperidine) to assess the ethynyl group’s role in binding .

Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer:

- Single-Crystal X-ray Diffraction : Assigns absolute configuration and hydrogen-bonding networks (e.g., C—H···N interactions in piperidine rings) .

- Case Study : For 1-Acetyl-3-ethyl-piperidin-4-one derivatives, X-ray data confirmed chair conformations and acetyl group orientation (torsion angles <10°) .

- Synchrotron Radiation : Enhances resolution for low-symmetry crystals (e.g., P1 space group) .

Advanced: What statistical methods are recommended for analyzing dose-response data in pharmacological studies?

Answer:

- Nonlinear Regression : Fit sigmoidal curves (Hill equation) to calculate IC₅₀/EC₅₀ values (GraphPad Prism).

- ANOVA with Tukey’s Test : Compare multiple groups (e.g., wild-type vs. mutant enzyme inhibition) .

- Bootstrap Resampling : Estimate confidence intervals for low-n datasets (e.g., n = 3 replicates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.